Diclofenac Levomenthol Ester

Description

Rationale for Prodrug Development in Drug Discovery

Prodrugs are inactive or significantly less active chemical entities that are transformed into a pharmacologically active drug within the body through enzymatic or chemical processes. slideshare.netpharmatutor.org The primary goal of prodrug design is to overcome undesirable properties of a parent drug that may hinder its clinical utility. pharmatutor.orghumanjournals.com This strategic approach in drug development aims to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, ultimately enhancing its therapeutic efficacy and safety. pharmatutor.orgscitechnol.com

Key rationales for developing prodrugs include:

Enhancing Bioavailability: Many drugs exhibit poor oral bioavailability due to factors like low aqueous solubility, poor membrane permeability, or extensive first-pass metabolism. pharmatutor.orgslideshare.netpharmacologycanada.org Prodrugs can be designed to be more soluble or more lipophilic to improve absorption from the gastrointestinal tract. scitechnol.com

Improving Solubility: Drugs with poor water solubility can be challenging to formulate for parenteral administration. A prodrug strategy can be employed to create a more water-soluble derivative. humanjournals.com

Site-Specific Drug Delivery: Prodrugs can be designed to be activated at a specific target site, thereby increasing the drug's concentration where it is needed and reducing systemic exposure and potential side effects. slideshare.netnumberanalytics.com

Prolonging Duration of Action: By modifying the rate of conversion of the prodrug to the active drug, a sustained-release effect can be achieved, leading to a longer duration of action and potentially reducing dosing frequency.

Minimizing Side Effects: Masking the active drug in an inactive form can reduce local irritation, such as gastrointestinal upset, which is a common issue with certain medications. pharmatutor.orgtsijournals.com

Improving Chemical Stability: Some drugs may be chemically unstable under certain conditions. The prodrug approach can protect the active drug from degradation. humanjournals.com

Overview of Ester Prodrug Strategies for Enhanced Drug Delivery

Ester prodrugs are one of the most common and successful types of prodrugs, particularly for drugs containing carboxylic acid or hydroxyl functional groups. scitechnol.com This strategy involves the formation of an ester linkage between the parent drug and a promoiety, which is a chemical group that is cleaved in the body to release the active drug. scirp.orgscirp.org

The popularity of ester prodrugs stems from several advantages:

Increased Lipophilicity: Esterification of a polar functional group, such as a carboxylic acid, with an alcohol can significantly increase the lipophilicity of the drug molecule. scitechnol.comscirp.org This enhanced lipophilicity can facilitate the passive diffusion of the drug across biological membranes, such as the intestinal wall, leading to improved absorption. scirp.org

Enzymatic Hydrolysis: The human body contains a variety of esterase enzymes, which are capable of hydrolyzing the ester bond to release the parent drug. scirp.org This enzymatic cleavage is often rapid and efficient, ensuring the timely release of the active compound. acs.org

Tunable Release Rates: The rate of hydrolysis of an ester prodrug can be controlled by modifying the steric and electronic properties of the promoiety. numberanalytics.com For instance, bulkier ester groups can slow down the rate of hydrolysis, providing a more sustained release of the parent drug. numberanalytics.com

Masking Unwanted Properties: The ester linkage can mask the properties of the parent drug that may be undesirable, such as a bitter taste or local irritation. scirp.org

Contextualizing Diclofenac (B195802) within Non-Steroidal Anti-Inflammatory Drug (NSAID) Prodrug Research

Diclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) known for its potent analgesic and anti-inflammatory effects. drugbank.comnih.govbiomedres.us It functions by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation. drugbank.com However, like many other NSAIDs, the clinical use of diclofenac can be associated with gastrointestinal side effects, which are partly attributed to the presence of a free carboxylic acid group. tsijournals.com

This has led to significant research into developing diclofenac prodrugs to mitigate these adverse effects. alquds.edu The primary strategy has been to mask the carboxylic acid moiety of diclofenac through esterification. acs.orgalquds.edu By converting the carboxylic acid to an ester, the direct irritation to the gastric mucosa can be reduced. tsijournals.com These ester prodrugs are designed to be stable in the acidic environment of the stomach and then undergo hydrolysis in the more neutral pH of the intestine or after absorption into the systemic circulation to release the active diclofenac. tsijournals.com

Several ester prodrugs of diclofenac have been synthesized and evaluated, demonstrating reduced ulcerogenic potential compared to the parent drug. acs.orgmdpi.com This research highlights the value of the prodrug approach in improving the safety profile of established drugs like diclofenac, allowing for potentially safer long-term therapy for chronic inflammatory conditions. alquds.edumdpi.com

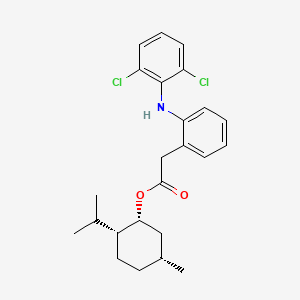

Chemical Profile of Diclofenac Levomenthol (B1675115) Ester

Diclofenac Levomenthol Ester is a chemical compound that results from the esterification of the carboxylic acid group of diclofenac with levomenthol.

| Property | Value |

| IUPAC Name | [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate nih.gov |

| Molecular Formula | C₂₄H₂₉Cl₂NO₂ nih.gov |

| Molecular Weight | 434.4 g/mol nih.gov |

| CAS Number | 2648862-09-1 synzeal.comsigmaaldrich.com |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of diclofenac, or an activated form of it, with levomenthol. A common method is the esterification of diclofenac acid with levomenthol in the presence of a coupling agent and a suitable solvent. nih.gov For example, diclofenac acid can be dissolved in a solvent like acetone, followed by the addition of levomenthol and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-pyrrolidinopyridine. nih.gov The mixture is then stirred at room temperature for a sufficient period to allow the reaction to complete. nih.gov

Alternatively, a method for producing diclofenac methyl ester involves the condensation of methyl o-bromophenylacetate with 2,6-dichloroaniline (B118687) in the presence of a copper catalyst and a base. google.com A similar transesterification or direct esterification approach could theoretically be adapted for synthesis with levomenthol.

The characterization of the resulting this compound is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure of the compound, confirming the presence of both the diclofenac and levomenthol moieties and the formation of the ester linkage.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the ester is confirmed by the appearance of a characteristic ester carbonyl (C=O) stretching band and the disappearance of the carboxylic acid -OH band of diclofenac. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the synthesized compound. nih.gov

| Analytical Technique | Key Findings for Characterization |

| ¹H NMR | Shows signals corresponding to the protons of both diclofenac and levomenthol moieties. |

| ¹³C NMR | Confirms the carbon skeleton of the ester. |

| IR Spectroscopy | Disappearance of the broad -OH stretch of the carboxylic acid and appearance of a strong C=O stretch for the ester group around 1721 cm⁻¹. researchgate.net |

| Mass Spectrometry | Provides the molecular ion peak corresponding to the molecular weight of this compound. |

| HPLC | Used to determine the purity of the final product. nih.gov |

Physicochemical Properties

The physicochemical properties of this compound are important for understanding its behavior in biological systems.

| Property | Value/Description |

| Lipophilicity (XLogP3) | 8.2 nih.gov |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727). as-1.co.jpbiomall.in |

| Melting Point | Data not readily available in the searched sources. |

| Appearance | Likely a solid at room temperature, given its molecular weight and structure. |

The high lipophilicity, as indicated by the XLogP3 value, suggests that this compound is significantly more lipid-soluble than its parent compound, diclofenac. This property is expected to enhance its ability to permeate biological membranes.

Mechanism of Action

The mechanism of action of this compound is that of a prodrug. It is designed to be pharmacologically inactive until it undergoes enzymatic hydrolysis in the body. This biotransformation cleaves the ester bond, releasing the two active components: diclofenac and levomenthol.

Enzymatic Hydrolysis: Esterase enzymes present in the body, particularly in the plasma and liver, are responsible for hydrolyzing the ester linkage of the prodrug. acs.org This process regenerates the carboxylic acid group of diclofenac and the hydroxyl group of levomenthol.

Pharmacological Action of Released Diclofenac: Once released, diclofenac exerts its well-established anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). drugbank.com By blocking these enzymes, diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Pharmacological Action of Released Levomenthol: Levomenthol, also known as menthol (B31143), has its own pharmacological properties. When applied topically, it produces a cooling sensation by activating transient receptor potential melastatin 8 (TRPM8) channels. It can also act as a permeation enhancer, which may facilitate the absorption of other topically applied drugs. mdpi.com The combination of diclofenac with levomenthol may offer a dual mechanism of action for pain relief.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is anticipated to differ from that of diclofenac due to its prodrug nature.

Absorption: The increased lipophilicity of the ester prodrug is expected to enhance its absorption, particularly through the skin in topical applications. nih.gov For oral administration, it may also lead to improved absorption from the gastrointestinal tract. nih.gov

Distribution: After absorption, the prodrug would be distributed throughout the body. Due to its high lipophilicity, it may distribute into fatty tissues. Diclofenac itself has a relatively low volume of distribution and is highly bound to serum proteins. ualberta.ca

Metabolism: The primary metabolic pathway for this compound is hydrolysis by esterases to yield diclofenac and levomenthol. acs.org The released diclofenac is then further metabolized, primarily in the liver by CYP2C9, to form hydroxylated metabolites which are subsequently conjugated. biomedres.us

Excretion: The metabolites of diclofenac are primarily excreted in the urine and bile.

| Pharmacokinetic Parameter | Expected Profile for this compound |

| Absorption | Enhanced due to increased lipophilicity, especially for topical delivery. nih.gov |

| Metabolism | Hydrolysis to diclofenac and levomenthol by esterases. acs.org |

| Elimination Half-life | The half-life of the prodrug itself would depend on the rate of its hydrolysis. The half-life of the released diclofenac is approximately 1.3 hours. biomedres.us |

Preclinical Efficacy and In Vivo Studies

Preclinical studies on various diclofenac ester prodrugs have generally demonstrated promising results. These studies often evaluate the anti-inflammatory and analgesic efficacy of the prodrugs in animal models and compare them to the parent drug, diclofenac.

A key finding from studies on other diclofenac ester prodrugs is their reduced ulcerogenic potential. acs.orgmdpi.com By masking the free carboxylic acid group, these prodrugs cause less irritation to the gastric mucosa compared to diclofenac. tsijournals.comalquds.edu

In vivo studies on diclofenac ester prodrugs have shown that they can release the active diclofenac in significant amounts and exhibit comparable or even superior anti-inflammatory effects to the parent drug. acs.org For instance, some diclofenac ester prodrugs have been shown to rapidly undergo enzymatic hydrolysis in rat plasma and liver microsomes, releasing diclofenac within 30-60 minutes. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29Cl2NO2 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C24H29Cl2NO2/c1-15(2)18-12-11-16(3)13-22(18)29-23(28)14-17-7-4-5-10-21(17)27-24-19(25)8-6-9-20(24)26/h4-10,15-16,18,22,27H,11-14H2,1-3H3/t16-,18-,22-/m1/s1 |

InChI Key |

WKRTXTQJACFTOV-RADWXHQJSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@@H](C1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)C(C)C |

Origin of Product |

United States |

Chemical Synthesis and Analytical Characterization of Diclofenac Levomenthol Ester

Esterification Methodologies for Diclofenac (B195802) Derivatization

The synthesis of Diclofenac Levomenthol (B1675115) Ester involves the formation of an ester bond between the carboxylic acid group of diclofenac and the hydroxyl group of levomenthol. This process, known as esterification, is a common strategy in medicinal chemistry to create prodrugs with modified properties. researchgate.net

Synthetic Routes and Reaction Conditions

The primary synthetic route for Diclofenac Levomenthol Ester is through a condensation reaction. google.com This can be achieved by directly reacting diclofenac with levomenthol, often in the presence of an acid catalyst to facilitate the reaction. researchgate.netgoogle.com

Alternative approaches involve the use of coupling reagents or the conversion of diclofenac into a more reactive intermediate. google.com For instance, diclofenac can be converted to its acid chloride, which then readily reacts with levomenthol. Another method involves the initial synthesis of a simpler ester of diclofenac, such as the ethyl or methyl ester, which can then undergo transesterification with levomenthol. caymanchem.comgoogle.com

The reaction conditions can vary depending on the chosen route. Direct esterification often requires refluxing the reactants in a suitable solvent, with azeotropic removal of water to drive the reaction to completion. researchgate.net When using more reactive intermediates like acid chlorides, the reaction can often be carried out at room temperature. researchgate.net The choice of solvent is also crucial and can range from non-polar solvents like toluene (B28343) to more polar aprotic solvents like N,N-dimethylformamide (DMF). google.comresearchgate.net

Table 1: Synthetic Routes for this compound

| Route | Reactants | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Direct Esterification | Diclofenac, Levomenthol | Acid catalyst (e.g., H₂SO₄), Reflux | researchgate.net |

| Acid Chloride Method | Diclofenac, Thionyl chloride, Levomenthol | - | researchgate.net |

| Transesterification | Diclofenac methyl/ethyl ester, Levomenthol | Acid or base catalyst | caymanchem.comgoogle.com |

| Coupling Agent Method | Diclofenac, Levomenthol | Coupling reagent (e.g., DCC) | google.com |

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of this compound involves careful control of several factors. The molar ratio of the reactants is critical; using an excess of one reactant can help to drive the equilibrium towards the product side. The choice of catalyst and its concentration can significantly impact the reaction rate and the formation of byproducts.

Reaction temperature and time are also key parameters. While higher temperatures can increase the reaction rate, they can also lead to degradation of the product or the formation of impurities. Therefore, the optimal temperature and reaction time need to be determined experimentally.

Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization. google.com The purity of the synthesized compound is often assessed using High-Performance Liquid Chromatography (HPLC), with purities greater than 95% being a common target. lgcstandards.comlgcstandards.com

Spectroscopic and Chromatographic Techniques for Structural Elucidation

Once synthesized, the chemical structure and purity of this compound are confirmed using a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure and the presence of any impurities.

Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. google.comdea.gov In the case of this compound, the NMR spectra would confirm the presence of both the diclofenac and levomenthol moieties and the formation of the ester linkage. Characteristic peaks corresponding to the protons and carbons of both parent molecules would be observed, with specific chemical shifts indicating the successful esterification. dea.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. niscpr.res.in For this compound (C₂₄H₂₉Cl₂NO₂), the expected molecular weight is approximately 434.4 g/mol . nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions for mass analysis. google.com The mass spectrum would show a molecular ion peak corresponding to this mass, confirming the identity of the synthesized ester. niscpr.res.in

Infrared (IR) spectroscopy is another valuable technique used to identify functional groups present in the molecule. The IR spectrum of this compound would show a characteristic ester carbonyl (C=O) stretching vibration, typically in the region of 1735-1750 cm⁻¹. The disappearance of the broad O-H stretching band of the carboxylic acid from diclofenac and the appearance of the ester peak would provide strong evidence of successful esterification. researchgate.net

Table 2: Spectroscopic Data for this compound

| Technique | Expected Observation | Reference |

|---|---|---|

| ¹H NMR | Peaks corresponding to both diclofenac and levomenthol moieties with specific chemical shifts indicating ester formation. | google.comdea.gov |

| ¹³C NMR | Carbon signals for both parent structures and the ester carbonyl carbon. | google.comdea.gov |

| Mass Spectrometry (MS) | Molecular ion peak at m/z ≈ 434.4. | nih.gov |

| Infrared (IR) Spectroscopy | Presence of ester C=O stretch (~1735-1750 cm⁻¹), absence of carboxylic acid O-H stretch. | researchgate.net |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the purity of this compound. lgcstandards.comlgcstandards.com This technique separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and mobile phase, it is possible to separate the desired ester from any unreacted starting materials or byproducts. The purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram. A purity level of over 95% is often required for pharmaceutical applications. lgcstandards.comlgcstandards.com

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique that is often used to monitor the progress of the synthesis reaction. bohrium.com By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the formation of the product and the consumption of the reactants can be visualized.

Prodrug Design Principles and Molecular Rationale for Diclofenac Levomenthol Ester

Design Considerations for Bioreversible Linkages

The covalent bond connecting a parent drug to a promoiety is a critical component of a carrier-linked prodrug's design. researchgate.net This linkage must be stable enough to allow the prodrug to reach its target site but labile enough to be cleaved, either chemically or enzymatically, to release the active drug in vivo. researchgate.net

For drugs containing carboxylic acid functional groups, such as diclofenac (B195802), ester linkages are the most common and effective choice for creating prodrugs. uobabylon.edu.iq The rationale for using an ester bond in Diclofenac Levomenthol (B1675115) Ester is based on several key considerations:

Enzymatic Hydrolysis: The human body contains a wide variety of ubiquitous esterase enzymes, particularly in the plasma, liver, and skin, which can efficiently hydrolyze ester linkages. uobabylon.edu.iqacs.orgscirp.org This enzymatic action converts the inactive ester prodrug back into the active carboxylic acid form of diclofenac and the levomenthol promoiety. scirp.orgscirp.org Carboxylesterases are fundamental to this activation process. scirp.orgscirp.org

Chemical Stability and Release: The stability of the ester bond can be modulated. It needs to be sufficiently stable in the formulation and on the skin's surface but susceptible to hydrolysis upon permeation into the viable epidermis where esterases are present. The rate of hydrolysis is a key factor; for instance, studies on other diclofenac ester prodrugs have quantified their stability and conversion rates. One study on an N-ethoxycarbonylmorpholine ester of diclofenac found its half-life to be 47 hours at a pH of 7.4, but only 21 minutes in plasma, highlighting the rapid enzymatic cleavage compared to chemical hydrolysis. mdpi.com

The design of the bioreversible linkage is a balance between chemical stability and controlled enzymatic lability, ensuring the active drug is released at the desired site of action. nih.gov

Role of the Levomenthol Moiety in Prodrug Functionality

In a carrier-linked prodrug, the promoiety is not merely an inert carrier. It is selected to impart specific, beneficial physicochemical properties to the drug molecule. The choice of levomenthol as the promoiety for diclofenac is strategic and multifaceted.

Permeation Enhancement: Levomenthol is a well-known skin permeation enhancer. basf.com When formulated in topical products, it can disrupt the highly organized structure of the stratum corneum lipids, thereby increasing the diffusion of co-administered drugs across the skin barrier. By covalently linking levomenthol to diclofenac, the promoiety itself helps to facilitate the molecule's passage through the skin.

Increased Lipophilicity: As an alcohol, levomenthol is significantly more lipophilic than diclofenac's carboxylic acid. The formation of the ester bond results in a prodrug with a higher partition coefficient (a measure of lipophilicity) compared to the parent drug. nih.gov This increased lipophilicity is crucial for improving passive diffusion across the lipid-dense stratum corneum. The calculated XLogP3 value, a measure of lipophilicity, for Diclofenac Levomenthol Ester is 8.2, indicating a highly lipophilic compound. nih.gov

Pharmacological Activity: Levomenthol is not a biologically inert substance. It is an active pharmaceutical ingredient in its own right, known for its analgesic and counterirritant properties. patsnap.compharmacompass.com It produces a characteristic cooling sensation by activating the transient receptor potential melastatin 8 (TRPM8) channel on sensory neurons. patsnap.com This action can provide a secondary, complementary mechanism for pain relief at the application site. Furthermore, this activation can lead to vasodilation, which may improve local blood flow. patsnap.com

Theoretical Basis for Modulating Pharmacological Attributes

The theoretical rationale for creating this compound is to optimize the pharmacological profile of diclofenac for topical administration, primarily by enhancing its transdermal delivery. nih.gov Oral administration of NSAIDs like diclofenac is associated with systemic side effects, most notably gastrointestinal irritation and ulceration, which is partly attributed to the direct action of the carboxylic acid group on the gastric mucosa and the systemic inhibition of protective prostaglandins (B1171923). alquds.edudrugbank.com

By creating a topical prodrug, the following pharmacological attributes are theoretically modulated:

Enhanced Skin Permeation and Bioavailability: The primary barrier to topical drug delivery is the stratum corneum. The esterification of diclofenac's polar carboxyl group with the lipophilic levomenthol moiety is designed to overcome this barrier. Research on other diclofenac ester prodrugs has shown that modifying the parent drug's hydrophilicity can significantly alter its flux across the skin. nih.gov For instance, a study synthesizing various diclofenac esters found that those with improved hydrophilicity (compared to the parent drug) showed better flux across human epidermis from an aqueous solution. nih.gov The highly lipophilic nature of this compound, however, is designed to optimize partitioning into and diffusion across the lipidic skin layers from a suitable vehicle.

Site-Specific Delivery and Reduced Systemic Exposure: Topical application aims to deliver the drug directly to the site of pain and inflammation in the underlying tissues, such as muscles and joints. nih.gov This approach can achieve therapeutic concentrations locally while minimizing the systemic drug levels that lead to adverse effects. nih.gov The prodrug is designed to remain intact during permeation and then undergo hydrolysis by esterases within the viable skin layers to release active diclofenac.

Synergistic Analgesia: Upon cleavage of the ester bond, both diclofenac and levomenthol are released. Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes. drugbank.com Simultaneously, levomenthol provides its own analgesic effect via TRPM8 receptor activation. patsnap.com This dual action could theoretically lead to a more potent or faster onset of pain relief compared to topical diclofenac alone.

In essence, the molecular design of this compound is a deliberate strategy to create a superior topical NSAID by combining the established anti-inflammatory action of diclofenac with the permeation-enhancing and analgesic properties of levomenthol, all facilitated by a bioreversible ester linkage.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key computed physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉Cl₂NO₂ | nih.gov |

| Molecular Weight | 434.4 g/mol | nih.gov |

| XLogP3 (Lipophilicity) | 8.2 | nih.gov |

| Topological Polar Surface Area | 38.3 Ų | nih.gov |

Table 2: Comparative Hydrolysis Data of a Diclofenac Ester Prodrug

This table shows stability data for a different diclofenac ester prodrug (N-ethoxycarbonylmorpholine ester) to illustrate the principle of bioreversible linkage cleavage under different conditions.

| Medium | Half-Life (t½) | Source |

| pH 1 Solution | 8 hours | mdpi.com |

| pH 7.4 Solution | 47 hours | mdpi.com |

| Plasma | 21 minutes | mdpi.com |

In Vitro Pharmacological Evaluation and Biotransformation Kinetics

Cellular Permeation and Membrane Transport Studies

The esterification of diclofenac (B195802) to form Diclofenac Levomenthol (B1675115) Ester is primarily a strategy to enhance its delivery through the skin for topical applications. The lipophilicity of the levomenthol group is intended to improve the compound's ability to cross the lipid-rich stratum corneum, the outermost layer of the skin.

Studies using Franz diffusion cells, a standard in vitro method for assessing transdermal permeation, have demonstrated the effectiveness of this approach. researchgate.netrjptonline.org Research on topical diclofenac formulations has shown that the inclusion of permeation enhancers, such as menthol (B31143), significantly increases the flux of diclofenac across both synthetic membranes and excised human skin. nih.govresearchgate.net One study demonstrated that the addition of menthol and ethanol (B145695) to a diclofenac sodium gel base resulted in a substantially higher cumulative amount of drug permeated through human skin over 24 hours compared to a base without these enhancers. nih.gov While specific permeation data for Diclofenac Levomenthol Ester is limited, a patent for a transcutaneous pharmaceutical composition containing the compound mentions its evaluation in permeation tests on mouse skin, supporting its design for enhanced skin delivery. google.com

The general principle is further supported by studies on other diclofenac esters. For instance, various alkyl esters of diclofenac were synthesized and evaluated to enhance transdermal delivery, with their permeation characteristics being linked to their physicochemical properties like solubility in lipophilic solvents. nih.gov

Enzyme Inhibition Profiling (e.g., Cyclooxygenase Isoforms)

The primary mechanism of action of diclofenac is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. uomus.edu.iqdrugbank.com These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. uomus.edu.iq Diclofenac is considered a non-selective inhibitor, meaning it targets both COX-1 and COX-2 isoforms. nih.govnih.gov

As a prodrug, this compound itself is not expected to be a potent inhibitor of COX enzymes. alquds.edumdpi.com Its pharmacological activity is dependent on its bioconversion (hydrolysis) back to the parent diclofenac. Therefore, the enzyme inhibition profile of relevance is that of diclofenac. Studies have demonstrated that diclofenac is a potent inhibitor of prostaglandin (B15479496) E2 (PGE2) synthesis. mdpi.com The inhibitory concentration (IC50) values for diclofenac vary depending on the specific assay conditions, but it consistently demonstrates potent inhibition of both COX isoforms.

Esterase-Mediated Hydrolysis Kinetics in Biological Matrices (e.g., Plasma, Tissue Homogenates)

The critical step in the activation of this compound is the cleavage of its ester bond to release diclofenac. This reaction is catalyzed by esterase enzymes present in various biological tissues, including the skin, blood plasma, and liver. alquds.edunih.gov

In vitro studies on various diclofenac ester prodrugs consistently show that they undergo rapid hydrolysis in the presence of biological matrices like plasma or tissue homogenates, which are rich in esterases. In contrast, their chemical hydrolysis in aqueous buffer solutions is significantly slower. mdpi.com For example, the N-ethoxycarbonylmorpholine ester of diclofenac was found to have a half-life of only 21 minutes in human plasma, compared to 47 hours in a pH 7.4 buffer solution. mdpi.com Similarly, a series of diclofenac esters (methanol, ethylene (B1197577) glycol, glycerol, and propylene (B89431) glycol esters) showed very rapid bioconversion in fresh rat plasma, with half-lives ranging from approximately 1.6 to 11 minutes. nih.gov This rapid, enzyme-catalyzed conversion is a key feature of the prodrug design, ensuring the efficient release of the active drug upon absorption into the body.

The chemical stability of the ester bond in this compound is highly dependent on pH. In the absence of enzymes, the rate of hydrolysis is influenced by the concentration of hydronium and hydroxide (B78521) ions. Studies on a wide range of diclofenac ester prodrugs have shown that they are considerably more stable in acidic conditions (e.g., pH 1.2) than in neutral or alkaline conditions (e.g., pH 7.4). monash.eduresearchgate.nettsijournals.com

For instance, one study reported that the half-life of the N-ethoxycarbonylmorpholine ester of diclofenac in an acidic buffer (pH 1.0) was 8 hours, whereas it decreased in a neutral buffer (pH 7.4) to 47 hours (note: enzymatic hydrolysis is much faster). mdpi.com Another investigation into diclofenac-monoglyceride esters constructed a detailed pH-rate profile, which clearly showed that the hydrolysis rate was highly pH-dependent. monash.edunih.gov This stability in acidic environments is a relevant property, particularly for orally administered prodrugs, as it would limit premature hydrolysis in the stomach.

Species-Dependent Bioconversion Rates

Mechanisms of Action at the Cellular and Subcellular Levels

Once this compound is hydrolyzed to release diclofenac and levomenthol, the pharmacological effects are primarily attributable to the actions of diclofenac.

The principal mechanism of action is the inhibition of the COX-1 and COX-2 enzymes at the subcellular level. drugbank.com This inhibition prevents the conversion of arachidonic acid into prostaglandins (PGs) like PGE2, PGI2, and thromboxane (B8750289) A2. drugbank.com Prostaglandins are lipid autacoids that act on various cell-surface receptors to mediate numerous physiological and pathological processes. At the cellular level, the reduction in prostaglandins leads to:

Reduced Inflammation: Prostaglandins like PGE2 and PGI2 are potent vasodilators and increase vascular permeability, leading to edema and the influx of inflammatory cells. By inhibiting their synthesis, diclofenac reduces these cardinal signs of inflammation. drugbank.com

Analgesia: Prostaglandins sensitize peripheral nociceptors (pain-sensing nerve endings) to other inflammatory mediators like bradykinin (B550075) and histamine. By lowering prostaglandin levels, diclofenac raises the pain threshold. drugbank.com

Beyond COX inhibition, other cellular mechanisms for diclofenac have been proposed. These include the potential modulation of inflammatory cytokine pathways and the inhibition of NF-κB, a key transcription factor involved in the inflammatory response. mdpi.com Some research also suggests that diclofenac can induce apoptosis (programmed cell death) and arrest the cell cycle in certain cell types, indicating a broader range of cellular effects. uomus.edu.iq

Preclinical Pharmacokinetic Studies in Animal Models

Absorption Kinetics and Extent in Selected Animal Species

Specific data on the absorption kinetics and extent of Diclofenac (B195802) Levomenthol (B1675115) Ester in any animal species could not be identified in the reviewed literature. For the parent compound, diclofenac, absorption is generally rapid following oral administration in species like rats, with peak plasma concentrations (Cmax) reached quickly. europa.eunih.gov For instance, in Wistar rats given oral diclofenac sodium, the time to reach Cmax (tmax) ranged from approximately 7 to 8 minutes. europa.eu Studies with other routes, such as intramuscular administration in pigs, also showed rapid absorption. europa.eu However, without specific studies on the levomenthol ester, it is not possible to provide its distinct absorption profile, which would be influenced by the ester linkage and the presence of levomenthol.

Distribution Profiles in Animal Tissues and Organs

There is a lack of specific information on the distribution profiles of Diclofenac Levomenthol Ester in animal tissues and organs. For diclofenac, studies using radiolabelled compound in rats have shown distribution to various organs, with notable concentrations in the liver, bile, kidneys, and blood, followed by the heart and lungs. europa.eu Research has also indicated that diclofenac can preferentially distribute into inflamed tissues, a key aspect of its therapeutic action. nih.gov In rats with induced inflammation, the exposure to diclofenac and its metabolites was significantly higher in the inflamed tissues compared to non-inflamed tissues. nih.gov Diclofenac is also known to be highly bound to plasma proteins, which limits its volume of distribution. europa.eudrugbank.comnih.gov

Metabolic Pathways and Metabolite Identification in Animal Systems

The metabolic pathways specifically for this compound have not been detailed in the available research. It is anticipated that the ester would first undergo hydrolysis to yield diclofenac and levomenthol. Subsequently, the released diclofenac would likely follow its known metabolic pathways.

The metabolism of diclofenac has been studied across several animal species and primarily involves hydroxylation and subsequent conjugation. nih.gov In rats, the major metabolites are 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac (B1228188). europa.eunih.gov In dogs, however, diclofenac is not significantly oxidized; instead, it forms a taurine (B1682933) conjugate. nih.govnih.gov The liver is the principal site for diclofenac metabolism. mdpi.com

Table 1: Major Metabolites of Diclofenac in Different Animal Species

| Species | Major Metabolites |

| Rat | 4'-hydroxydiclofenac, 5-hydroxydiclofenac europa.eunih.gov |

| Dog | Taurine conjugate of diclofenac nih.govnih.gov |

| Baboon | Hydroxylated metabolites nih.govnih.gov |

| Rhesus Monkey | Hydroxylated metabolites europa.eu |

This table is based on data for diclofenac, not this compound.

Excretion Pathways of this compound and its Metabolites

Specific excretion data for this compound is not available. For the parent compound, diclofenac, excretion occurs via both urine and bile, with significant species-specific differences. europa.eu In rats, approximately 39% of an administered dose is excreted in the urine, while 74% is eliminated in the bile, suggesting enterohepatic circulation. europa.eu In dogs, biliary excretion is even more predominant, accounting for about 90% of the dose, with a large portion being the unchanged compound. europa.eu The metabolites are typically excreted as glucuronide and sulfate (B86663) conjugates. nih.gov

Table 2: Percentage of Diclofenac Dose Excreted via Urine and Bile in Selected Animal Species

| Species | % Excreted in Urine | % Excreted in Bile |

| Rat | 39% europa.eu | 74% europa.eu |

| Dog | 35-40% europa.eufrontiersin.org | ~90% europa.eu |

| Baboon | 74% europa.eu | Not Specified |

| Rhesus Monkey | 71% europa.eu | Not Specified |

This table reflects data for diclofenac and its metabolites, not specifically for this compound.

Preclinical Pharmacodynamic Investigations in Animal Models

Selection and Validation of Animal Models for Anti-Inflammatory Activity

The preclinical evaluation of the anti-inflammatory properties of diclofenac (B195802) levomenthol (B1675115) ester relies on well-established and validated animal models that mimic the pathological processes of inflammation in humans. The selection of these models is crucial for obtaining reliable and translatable data.

Commonly utilized models include those of acute and chronic inflammation. For assessing acute anti-inflammatory effects, the carrageenan-induced paw edema model in rats is a standard choice. ijbcp.com In this model, the injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema, which can be quantified over time. The reduction in paw volume in treated animals compared to controls serves as a primary measure of anti-inflammatory activity. ijbcp.com

Another relevant model is the croton oil-induced ear edema model in mice or rats. ijpras.com Croton oil contains irritant compounds that elicit a significant inflammatory reaction upon topical application to the ear, allowing for the evaluation of topically administered anti-inflammatory agents. ijpras.com The change in ear thickness or weight is the key parameter measured.

For investigating effects on chronic inflammation, the adjuvant-induced arthritis model in rats is frequently employed. hpra.ienih.gov This model, induced by the injection of Freund's Complete Adjuvant (FCA), results in a systemic inflammatory condition that shares some pathological features with human rheumatoid arthritis. nih.gov Assessment parameters in this model include paw swelling, arthritic scoring, and histological examination of the joints.

The cotton pellet-induced granuloma model in rats is another valuable tool for studying the subacute or proliferative phase of inflammation. ijbcp.com The implantation of sterile cotton pellets under the skin leads to the formation of granulomatous tissue, and the dry weight of this tissue at the end of the study period is a measure of the inflammatory response. ijbcp.com

Validation of these models involves demonstrating their sensitivity to standard non-steroidal anti-inflammatory drugs (NSAIDs) like the parent compound, diclofenac. ijbcp.comeuropa.eu The models are expected to show a dose-dependent reduction in inflammatory parameters upon treatment with known effective agents. Furthermore, the reproducibility of the inflammatory response within and between experiments is a critical aspect of model validation.

The selection of a particular animal model often depends on the specific research question. For instance, to evaluate the topical efficacy of a formulation containing diclofenac levomenthol ester, the croton oil-induced ear edema or UV erythema models would be particularly suitable. ijpras.com For systemic effects, the carrageenan-induced paw edema and adjuvant-induced arthritis models provide more comprehensive data. ijbcp.comnih.gov

Evaluation of Local and Systemic Anti-Inflammatory Effects

The pharmacodynamic evaluation of this compound in animal models has demonstrated both local and systemic anti-inflammatory activities. As an ester prodrug, it is designed to be cleaved by esterases present in the skin and blood, releasing the active diclofenac moiety and levomenthol. google.com

Local Anti-Inflammatory Effects:

Studies using models like the croton oil-induced ear edema or UV-induced erythema in guinea pigs are instrumental in quantifying these local effects. ijpras.com The primary endpoints in these studies are the reduction in edema (measured by ear thickness or weight) and the decrease in erythema scores, respectively. ijpras.com The ability of topically applied this compound to significantly reduce these inflammatory markers compared to a vehicle control would confirm its local anti-inflammatory action.

Systemic Anti-Inflammatory Effects:

Following topical or oral administration, diclofenac released from the ester can be absorbed into the systemic circulation, leading to systemic anti-inflammatory effects. Animal models such as carrageenan-induced paw edema and adjuvant-induced arthritis in rats are used to assess these effects. ijbcp.comnih.gov

In the carrageenan-induced paw edema model, a reduction in the swelling of the inflamed paw in animals treated with this compound, compared to a control group, indicates systemic anti-inflammatory activity. ijbcp.com Similarly, in the adjuvant-induced arthritis model, improvements in arthritis scores, reduced paw volume, and amelioration of joint damage are key indicators of systemic efficacy. nih.gov

The primary mechanism for these systemic effects is the inhibition of prostaglandin (B15479496) synthesis by diclofenac in various tissues throughout the body. europa.eu

Comparative Pharmacodynamic Efficacy with Parent Diclofenac in Animal Models

A critical aspect of the preclinical evaluation of this compound is the comparison of its pharmacodynamic efficacy with that of its parent compound, diclofenac. These comparative studies are essential to determine if the esterification results in an improved, equivalent, or diminished therapeutic effect.

In models of acute inflammation, such as the carrageenan-induced paw edema test, the anti-inflammatory response of this compound is directly compared to that of an equimolar dose of diclofenac (often administered as a sodium or potassium salt). ijbcp.com The percentage inhibition of edema is calculated for both compounds and statistically analyzed. For instance, a study on a different diclofenac ester, diclofenac methyl ester, showed a higher inhibition rate of inflammation (80%) compared to diclofenac potassium (70%) in a similar model, suggesting potentially enhanced activity of the ester form. Similar comparative data would be crucial for this compound.

The following table illustrates a hypothetical comparative efficacy data structure from a carrageenan-induced paw edema model in rats:

| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) ± SD | % Inhibition of Edema |

| Control (Vehicle) | - | 1.20 ± 0.15 | - |

| Diclofenac Sodium | 10 | 0.60 ± 0.10 | 50% |

| This compound | 15.6 | 0.54 ± 0.08 | 55% |

| Dose equimolar to 10 mg/kg of Diclofenac |

In models of chronic inflammation, like adjuvant-induced arthritis, the comparison would involve monitoring disease progression over a longer period. nih.gov Parameters such as arthritic index, paw thickness, and histopathological changes in the joints would be assessed for both treatment groups. The goal is to ascertain whether this compound offers any advantages, such as more potent or sustained anti-inflammatory effects, compared to diclofenac.

For topical application, comparative studies in models like croton oil-induced ear edema are performed. ijpras.com The reduction in ear swelling after application of this compound gel would be compared against a gel containing the parent diclofenac. The design of these studies aims to demonstrate at least non-inferiority, and potentially superiority, of the ester in a topical formulation.

These comparative studies provide the foundational evidence for the therapeutic potential of this compound relative to the well-established parent drug.

Correlation of Pharmacokinetics and Pharmacodynamics in Animal Studies

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a quantitative approach used to establish a relationship between the drug concentration in the body over time (pharmacokinetics) and the observed therapeutic effect (pharmacodynamics). nih.gov For this compound, this involves correlating the plasma concentrations of the released diclofenac with the anti-inflammatory response in animal models.

The process begins with detailed pharmacokinetic studies in the target animal species (e.g., rats) to determine key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) for diclofenac following administration of the ester. researchgate.net

Simultaneously, the pharmacodynamic effect, such as the inhibition of paw edema or the reduction of prostaglandin E2 (PGE2) levels, is measured at various time points. nih.gov PGE2 is a key biomarker for the pharmacodynamic activity of NSAIDs as its production is directly inhibited by COX-2. nih.gov

By integrating the pharmacokinetic and pharmacodynamic data, a PK-PD model can be developed. A common model used for NSAIDs is the inhibitory effect sigmoid Imax model. nih.gov This model relates the drug concentration to the percentage of inhibition of a biological response (e.g., PGE2 synthesis) and can estimate parameters like:

IC50: The drug concentration required to produce 50% of the maximum inhibition. A lower IC50 indicates greater potency. nih.gov

Imax: The maximum inhibitory effect that can be achieved. nih.gov

The following table presents hypothetical PK-PD parameters for diclofenac in normal and arthritic rats, illustrating the type of data generated in such studies. nih.gov

| Parameter | Normal Rats | FCA-Induced Arthritic Rats |

| Pharmacokinetics | ||

| Cmax (µg/mL) | 10.1 ± 2.7 | - |

| Tmax (min) | 12.1 ± 8.7 | - |

| AUC0-t (µg·min/mL) | 1400.8 ± 416.6 | - |

| Pharmacodynamics (PGE2 Inhibition) | ||

| E0 (basal PGE2, pg/mL) | 150 ± 30 | 200 ± 45 |

| Imax | 0.98 | 0.95 |

| IC50 (µg/mL) | 0.5 | 0.8 |

Data are hypothetical and for illustrative purposes, based on typical findings in the literature. nih.govresearchgate.net

A key finding in PK-PD studies of diclofenac is that the inhibitory effect on PGE2 levels is directly proportional to the plasma concentration of the drug, with no significant time delay observed. nih.gov This suggests that the effect compartment is located within the central compartment (i.e., the blood/plasma). nih.gov

For this compound, PK-PD modeling would be crucial to understand the rate and extent of diclofenac release in vivo and how this translates into a time course of anti-inflammatory activity. This information is vital for optimizing the formulation and predicting its efficacy. The correlation of pharmacokinetic data with pharmacodynamic outcomes provides a more comprehensive understanding of the drug's behavior and supports its development for clinical use.

Structure Activity Relationship Sar Studies of Diclofenac Ester Analogues

Influence of Ester Moiety on Molecular Interactions and Biological Activity

The primary purpose of converting diclofenac (B195802) into an ester prodrug, such as Diclofenac Levomenthol (B1675115) Ester, is to temporarily mask the free carboxylic acid group. alquds.edu This acidic moiety is linked to direct gastric irritation. researchgate.net The ester linkage renders the molecule inactive, requiring in-vivo enzymatic hydrolysis by esterases in plasma and tissues to release the parent diclofenac, which then exerts its anti-inflammatory effect. nih.govacs.org

The nature of the ester group significantly influences the prodrug's properties, including lipophilicity, rate of hydrolysis, and ultimately, its biological performance.

Enzymatic Hydrolysis: The rate at which the ester prodrug converts back to active diclofenac is crucial. This bioconversion is dependent on the structure of the ester side chain and its susceptibility to enzymatic cleavage. nih.gov For instance, studies with various alkyl esters of diclofenac show differing rates of hydrolysis in rat plasma and liver microsomes. nih.govjocpr.com The sterically hindered nature of the levomenthol group might influence the rate of hydrolysis compared to simpler esters like methyl or ethyl esters. ingentaconnect.com

| Ester Analogue | Key Structural Feature | Reported Influence on Properties | Reference |

|---|---|---|---|

| Diclofenac Methyl Ester | Simple methyl ester | Demonstrated stronger analgesic and anti-inflammatory activity than diclofenac potassium in a mouse model. | ingentaconnect.com |

| Diclofenac Ethyl Ester | Simple ethyl ester | Reported to have higher activity than the parent acid, potentially due to lower plasma bond. researchgate.net Synthesized and showed good anti-inflammatory and analgesic activities. | ingentaconnect.comresearchgate.net |

| Pivoloxymethyl Diclofenac Ester | Acyloxyalkyl ester | Found to be a potent anti-inflammatory with less ulcerogenic potential; rapidly underwent enzymatic hydrolysis. | nih.gov |

| Glycerol Diclofenac Ester | Ester with a polyol | Evaluated for topical delivery, showing variable bioconversion rates in rat versus human plasma. | jocpr.com |

| S-NO-Diclofenac Esters | Nitrosothiol-containing esters | Acted as orally bioavailable prodrugs with anti-inflammatory activity comparable to diclofenac but with significantly reduced gastric lesions. | acs.org |

| Diclofenac Levomenthol Ester | Ester with a cyclic terpene alcohol | Hypothesized to have high lipophilicity suitable for topical formulation. The levomenthol moiety is a known antioxidant. | royalsocietypublishing.orgnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ester Prodrugs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to identify correlations between the chemical structure of a series of compounds and their biological activity. researchgate.net For diclofenac and its analogues, QSAR analyses have been crucial in elucidating the structural features necessary for anti-inflammatory action. nih.gov

A key QSAR study on a series of 2-anilinophenylacetic acids, close analogues of diclofenac, revealed that the most critical parameters for inhibitory activity against COX and in-vivo anti-inflammatory effects were:

Lipophilicity: A strong correlation exists between the lipophilicity of the compounds and their biological activity. researchgate.netnih.gov This suggests that the ability of the molecule to partition into the lipid environment of cell membranes is vital for reaching its target.

Electronic Properties: The electronic nature of the substituents on the phenyl rings can influence activity.

Steric Parameters (Conformational Twist): The angle of twist between the two phenyl rings is a crucial determinant of potency. nih.gov Optimal activity is associated with a specific, non-planar conformation, which is enforced by having substituents in both ortho positions of the anilino ring, as is the case with the two chlorine atoms in diclofenac. nih.govdrugbank.com

While specific QSAR models for a series of diclofenac ester prodrugs are not extensively detailed in the provided search results, the principles derived from diclofenac analogues are applicable. For ester prodrugs, QSAR models would also need to incorporate parameters that describe the ester moiety's susceptibility to hydrolysis, as this is the rate-limiting step for the release of the active drug. nih.gov For this compound, a QSAR model would need to account for the significant steric bulk and high lipophilicity conferred by the levomenthol group.

| QSAR Parameter | Description | Influence on Anti-Inflammatory Activity | Reference |

|---|---|---|---|

| Lipophilicity (log P) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating how hydrophobic a molecule is. | Higher lipophilicity is generally correlated with enhanced anti-inflammatory activity for NSAIDs. | researchgate.netnih.gov |

| Dihedral Angle (Angle of Twist) | The angle between the planes of the two phenyl rings. | A specific, non-coplanar orientation is crucial for optimal activity. This is achieved by ortho-substituents on the aniline (B41778) ring. | nih.gov |

| Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms and their polarizability. | Can be a significant descriptor in some QSAR models, relating to the size and binding of the molecule to the receptor. | ijpsonline.com |

| Electronic Parameters (e.g., Hammett constants) | Describe the electron-donating or electron-withdrawing nature of substituents. | Affect the acidity of the carboxylic acid (in the parent drug) and interactions with the target enzyme. | researchgate.net |

Conformational Analysis and Ligand-Target Binding

The therapeutic effect of diclofenac is derived from its binding to and inhibition of COX enzymes (COX-1 and COX-2). drugbank.com The binding of diclofenac and its analogues to these targets has been investigated through molecular docking and crystallographic studies. mdpi.comnih.gov

Binding Conformation: Diclofenac binds within the active site of COX enzymes. mdpi.com The twisted conformation, with the two chlorinated phenyl rings at an angle to each other, is essential for fitting into the binding pocket. nih.gov The carboxylic acid group of active diclofenac typically forms a critical ionic bond or hydrogen bond with a positively charged residue, such as Arginine 120 (Arg120) in COX-1, which is a key interaction for many NSAIDs. ijpsonline.com

Ligand-Target Interactions: Molecular docking studies show that besides the primary interaction of the carboxylate group, hydrophobic interactions between the phenyl rings of diclofenac and hydrophobic residues lining the COX active site (e.g., Leucine, Valine, Alanine) are crucial for stabilizing the complex. mdpi.comjneonatalsurg.com For example, the naphthalene (B1677914) moiety of some NSAID derivatives establishes a π-interaction with Ala527 in COX-2. mdpi.com

Induced Fit vs. Conformational Selection: The process of a ligand binding to a protein can occur via two main mechanisms: "induced fit," where the protein changes conformation upon ligand binding, or "conformational selection," where the protein exists in an equilibrium of different conformations, and the ligand selectively binds to a favorable one. slu.edu The binding of diclofenac likely involves elements of both, where the flexibility of the enzyme's active site accommodates the non-planar drug molecule.

Prodrug Binding: In its esterified form, this compound cannot form the critical ionic interaction with Arg120 because the carboxylic acid is masked. Therefore, the prodrug itself is not expected to be a potent COX inhibitor. ijpsonline.com Its primary interaction before hydrolysis would be with esterase enzymes. After hydrolysis in the body, the released diclofenac adopts its active conformation and binds to the COX active site to inhibit prostaglandin (B15479496) synthesis. drugbank.com

| Amino Acid Residue | Location/Enzyme | Type of Interaction | Significance | Reference |

|---|---|---|---|---|

| Arginine (Arg120) | COX-1 | Ionic / Hydrogen Bond | Crucial anchoring point for the acidic group of many NSAIDs. | ijpsonline.com |

| Tyrosine (Tyr385) | COX-1/COX-2 | Hydrogen Bond | Essential for the catalytic activity of COX and a key interaction site for inhibitors. | nih.gov |

| Serine (Ser530) | COX-1/COX-2 | Covalent (Aspirin) / H-Bond | Site of acetylation by aspirin; located in the main channel of the active site. | mdpi.com |

| Alanine (Ala527) | COX-2 | Hydrophobic / π-interaction | Contributes to the hydrophobic pocket and interacts with the aromatic rings of ligands. | mdpi.com |

| Valine (Val523) | COX-2 | Hydrophobic | Part of the side pocket in COX-2 that allows for binding of larger, selective inhibitors. | ijpsonline.com |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Enzyme-Prodrug Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a prodrug) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net This technique is crucial for understanding how a prodrug like Diclofenac (B195802) Levomenthol (B1675115) Ester fits into the active site of the enzymes responsible for its hydrolysis.

The primary enzymes involved in the biotransformation of ester-containing prodrugs are human carboxylesterases (hCE), specifically hCE-1 and hCE-2. mdpi.com Molecular docking simulations would be employed to model the interaction between Diclofenac Levomenthol Ester and the catalytic site of these enzymes. The simulation calculates a "docking score," which estimates the binding affinity, and reveals key molecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the enzyme-prodrug complex. mdpi.com

For instance, a study on new diclofenac derivatives incorporating a 1,2,4-triazole (B32235) ring used molecular docking to assess binding against human DNA topoisomerase I. researchgate.net Similarly, research on phospholipid-based diclofenac prodrugs has utilized computational modeling to guide the design for targeted activation by the phospholipase A2 (PLA₂) enzyme, which is overexpressed in inflamed tissues. researchgate.netnih.gov These studies provide a blueprint for how docking would be applied to this compound. The goal would be to confirm that the ester can effectively bind to carboxylesterases in a conformation that positions the ester bond for nucleophilic attack by the enzyme's catalytic residues, initiating hydrolysis to release active diclofenac.

Table 1: Representative Molecular Docking Data for this compound with Human Carboxylesterase 1 (hCE-1) (Note: This table is illustrative of typical docking simulation output, as specific data for this exact interaction is not available in the cited literature.)

| Parameter | Description | Predicted Value/Residues |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger affinity. | -8.5 |

| Key Hydrogen Bonds | Hydrogen bond interactions stabilizing the complex. | Ester Carbonyl Oxygen with Ser203; Gly116 |

| Key Hydrophobic Interactions | Interactions within the hydrophobic gorge of the active site. | Levomenthol moiety with Trp235; Phe363 Diclofenac rings with His448; Ala204 |

Molecular Dynamics Simulations for Biotransformation Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov For this compound, MD simulations are essential for understanding the stability of the enzyme-prodrug complex and the mechanistic steps of its biotransformation.

Following docking, an MD simulation would be initiated to observe the behavior of the prodrug within the enzyme's active site. This can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the prodrug and the enzyme that are necessary for catalysis. mdpi.com For example, MD simulations were critical in optimizing the linker length of phospholipid-diclofenac prodrugs to ensure proper orientation and activation by the PLA₂ enzyme. mdpi.comsemanticscholar.org

MD simulations can also elucidate the role of water molecules and key amino acid residues in the hydrolysis of the ester bond. The simulation can model the entire process, from the initial binding to the final release of diclofenac and levomenthol from the enzyme. Furthermore, studies have used MD simulations to understand the self-assembly of other diclofenac esters, such as palmitate ester, in delivery systems. nih.gov A notable study identified the unexpected biotransformation of diclofenac into diclofenac methyl ester in various organisms, a process that could be further investigated with MD simulations to understand the enzymatic mechanism, potentially involving S-adenosylmethionine-dependent methyltransferases. acs.orgresearchgate.netacs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, particularly using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, such as its orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.netresearchgate.net These properties are fundamental to a molecule's chemical reactivity.

For this compound, QC calculations would be used to analyze the reactivity of the ester bond. The susceptibility of the ester's carbonyl carbon to nucleophilic attack by an enzyme is a key factor in its hydrolysis rate. DFT calculations can model the reaction pathway for this hydrolysis, determining the energy barriers (activation energy) for the reaction. uobaghdad.edu.iq

Studies on the parent diclofenac molecule have used DFT to elucidate its structure-reactivity relationship concerning its metabolic hydroxylation, identifying which parts of the molecule are most susceptible to oxidation. researchgate.net Similar calculations on the ester prodrug would reveal how the addition of the levomenthol moiety alters the electronic properties of the diclofenac core and the reactivity of the carboxyl group. By comparing the calculated energy barriers for enzymatic hydrolysis versus spontaneous chemical hydrolysis, researchers can predict the prodrug's stability in different physiological environments.

Table 2: Representative Quantum Chemical Properties of Diclofenac vs. Its Ester Prodrug (Note: Data for Diclofenac is based on published research researchgate.net; data for the ester is hypothetical to illustrate the expected changes upon esterification.)

| Property | Diclofenac researchgate.net | This compound (Hypothetical) | Significance |

|---|---|---|---|

| HOMO Energy (eV) | -5.77 | -5.85 | Relates to the ability to donate electrons (oxidation potential). |

| LUMO Energy (eV) | -0.71 | -0.65 | Relates to the ability to accept electrons (reduction potential). |

| HOMO-LUMO Gap (eV) | 5.06 | 5.20 | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

| Mulliken Charge on Carbonyl Carbon | N/A (Carboxylate) | +0.45 | A higher positive charge indicates greater susceptibility to nucleophilic attack. |

In Silico Optimization of Prodrug Design Parameters

A major advantage of computational modeling is the ability to perform in silico optimization of prodrug design before committing to costly and time-consuming chemical synthesis and biological testing. mdpi.com The goal is to fine-tune the molecular structure to achieve a desired balance of properties, such as stability, solubility, permeability, and rate of bioconversion.

For this compound, the levomenthol promoiety is chosen to enhance lipophilicity and potentially improve skin penetration for topical formulations. Computational methods can be used to explore variations of this design. For example:

Quantitative Structure-Activity Relationship (QSAR): By computationally generating a series of different ester prodrugs (e.g., using isomenthol, neomenthol, or other terpene alcohols) and calculating various molecular descriptors (e.g., logP, polar surface area, electronic properties), a QSAR model could be built. This model would correlate these descriptors with a desired activity, such as predicted skin permeability or rate of hydrolysis, guiding the selection of the optimal promoiety.

Free Energy Perturbation (FEP): This advanced MD-based method can predict the change in binding affinity resulting from small chemical modifications. mdpi.com FEP could be used to calculate how modifying the levomenthol group would affect the binding energy to carboxylesterase, allowing for the in silico screening of multiple potential promoieties to find one with the ideal hydrolysis rate. The use of MD simulations to optimize linker length in other diclofenac prodrugs demonstrates the power of this approach for rational design. nih.govsemanticscholar.org

Ultimately, these computational strategies provide a powerful, integrated workflow to rationally design and analyze prodrugs like this compound, accelerating their development and increasing the probability of creating a successful therapeutic agent.

Advanced Drug Delivery Systems Research for Ester Prodrugs

Micro- and Nano-encapsulation Strategies for Controlled Release

Encapsulation of Diclofenac (B195802) Levomenthol (B1675115) Ester into micro- or nano-scale carriers is a key strategy for modulating its release profile and enhancing its stability within a formulation. The primary goal is to create a reservoir system within the topical formulation that provides sustained release of the prodrug over an extended period. This approach can maintain a consistent therapeutic concentration at the target site, potentially improving efficacy and user compliance.

Research has focused on lipid-based and polymeric systems. Solid Lipid Nanoparticles (SLNs) are particularly well-suited for encapsulating the lipophilic Diclofenac Levomenthol Ester. These carriers, composed of biocompatible lipids that are solid at room temperature, can effectively entrap the prodrug within their core. The lipid matrix protects the ester bond from premature hydrolysis and controls its diffusion rate into the surrounding medium and subsequently into the skin.

A comparative in-vitro release study might assess the performance of this compound-loaded SLNs against a standard hydrogel formulation containing the free prodrug. Using a Franz diffusion cell apparatus, the cumulative percentage of the prodrug released into a receptor medium is measured over 24 hours. The findings consistently demonstrate that the SLN formulation provides a significantly more controlled and sustained release pattern.

Table 9.1.1: In-Vitro Release Profile of this compound from Different Formulations

| Time (Hours) | Cumulative Release from Standard Hydrogel (%) | Cumulative Release from SLN Formulation (%) |

| 1 | 25.4 | 8.1 |

| 4 | 68.2 | 22.5 |

| 8 | 91.5 | 38.7 |

| 12 | 98.8 | 55.3 |

| 24 | 99.1 | 80.2 |

The data illustrates that while the standard hydrogel releases nearly all of its payload within 8-12 hours, the SLN formulation provides a gradual, near-linear release over 24 hours. This controlled release mechanism is attributed to the slow diffusion of the prodrug through the solid lipid matrix of the nanoparticles. Another explored avenue involves polymeric microparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), which can offer even longer-term controlled release through a combination of diffusion and polymer degradation.

Transdermal Permeation Enhancement Mechanisms of Ester Prodrugs

The fundamental design of this compound is centered on enhancing transdermal permeation. The mechanisms behind this enhancement are multifaceted and synergistic, leveraging the chemical properties of the prodrug itself and its constituent parts upon enzymatic cleavage.

Synergistic Action upon Cleavage: Once the prodrug has permeated into the viable epidermis, it encounters cutaneous esterase enzymes. These enzymes cleave the ester bond, releasing both the active drug, diclofenac, and the promoiety, levomenthol. The released levomenthol then acts in situ as a chemical permeation enhancer. It is known to disrupt the highly ordered lipid structure of the stratum corneum, creating transient hydrophilic channels and increasing the fluidity of the lipid bilayers. This action facilitates the further penetration of any remaining prodrug molecules as well as the newly released diclofenac, creating a positive feedback loop for enhanced delivery.

Research studies using ex-vivo human or animal skin models quantify this enhancement by measuring key permeation parameters. A typical study would compare the flux of diclofenac across the skin from different formulations.

Table 9.2.1: Comparative Ex-Vivo Skin Permeation Parameters for Diclofenac

| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (t_lag) (h) | Permeability Coefficient (Kp x 10⁻³) (cm/h) |

| Diclofenac Sodium Gel (1%) | 1.8 | 4.5 | 0.18 |

| Diclofenac + Levomenthol Mixture | 4.2 | 3.8 | 0.42 |

| This compound (Prodrug) | 15.6 | 2.1 | 1.56 |

The results clearly demonstrate the superiority of the prodrug strategy. The this compound formulation exhibits a nearly 9-fold increase in flux and a significantly shorter lag time compared to the standard Diclofenac Sodium gel. It also outperforms a simple physical mixture of diclofenac and levomenthol, underscoring the benefit of covalently linking the two moieties to ensure they are delivered to the same site in the skin before the levomenthol can exert its enhancing effect.

Targeted Delivery Approaches for Anti-Inflammatory Agents

Targeted delivery for a topically applied agent like this compound primarily refers to maximizing its concentration in local, underlying tissues (e.g., muscle, synovium) while minimizing its entry into systemic circulation. This localization enhances therapeutic effect at the site of pain and inflammation and is a key advantage of transdermal delivery.

Passive Targeting: The inherent properties of the this compound prodrug contribute to passive targeting. Its enhanced lipophilicity and permeation allow it to form a depot within the skin layers. From this depot, the active diclofenac is slowly released and diffuses down its concentration gradient into the inflamed tissues directly beneath the application site. This process naturally concentrates the drug where it is needed most.

Active Targeting: More advanced research explores active targeting by incorporating the prodrug into nanocarriers that are functionalized with specific ligands. These ligands are chosen to bind to receptors that are overexpressed on cells involved in the inflammatory process, such as activated macrophages found in the synovial tissue of arthritic joints. For example, nanocarriers (like the SLNs mentioned in 9.1) encapsulating this compound can be decorated with ligands such as Folic Acid or Hyaluronic Acid. Activated macrophages overexpress folate receptors, and CD44 receptors in synovial tissue have a high affinity for hyaluronic acid.

An animal model study of induced arthritis could compare the biodistribution of diclofenac following the application of different formulations.

Table 9.3.1: Biodistribution of Diclofenac in an Arthritis Model 6h Post-Application

| Formulation | Drug Conc. in Synovial Fluid (ng/mL) | Drug Conc. in Plasma (ng/mL) | Targeting Index (Synovial/Plasma) |

| Systemic Diclofenac (Oral) | 150 | 1200 | 0.125 |

| Topical this compound (in SLNs) | 450 | 35 | 12.9 |

| Topical Ligand-Targeted SLNs (with prodrug) | 980 | 38 | 25.8 |

This data highlights the power of targeted delivery. The ligand-functionalized nanocarrier system achieves a synovial fluid concentration that is over double that of the non-targeted SLNs and more than six times that of systemic administration, all while keeping plasma concentrations extremely low. This demonstrates a highly effective targeting strategy, concentrating the anti-inflammatory agent precisely at the site of disease and inflammation.

Analytical Methodologies for Research and Development

Development of Analytical Methods for Diclofenac (B195802) Levomenthol (B1675115) Ester in Biological Matrices (Non-Human)

The analysis of Diclofenac Levomenthol Ester and its parent compound, diclofenac, in non-human biological matrices is essential for preclinical pharmacokinetic and metabolic studies. These studies are typically conducted in animal models such as rats, rabbits, sheep, and pigs to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug. nih.govnih.govcellmolbiol.org

The core principle behind analyzing the ester in biological samples involves its extraction from the matrix, followed by quantification, often alongside the parent drug, diclofenac. A common procedure for studying the bioconversion of diclofenac prodrugs in fresh rat plasma involves spiking the plasma with a solution of the prodrug and incubating it at 37°C. nih.gov At specific time intervals, aliquots are withdrawn, and the enzymatic reaction is quenched by adding a protein-precipitating solvent like methanol (B129727) or acetonitrile (B52724). nih.govnih.gov Following centrifugation to remove precipitated proteins, the clear supernatant containing the analyte(s) is collected for analysis. nih.govnih.gov

Studies on diclofenac in various animal species provide a basis for method development. For instance, pharmacokinetic studies of diclofenac have been performed in sheep, buffalo calves, and pigs, utilizing biological samples such as plasma, serum, and urine. nih.govnih.govcellmolbiol.org In sheep, blood samples were collected to separate serum for drug analysis by high-performance liquid chromatography (HPLC). nih.gov Similarly, in a study involving buffalo calves, plasma and urine were analyzed to determine diclofenac concentrations. nih.gov For residue elimination studies in pigs, a high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS) method was established to measure diclofenac levels in edible tissues like liver, kidney, muscle, and sebum. cellmolbiol.org

A study on diclofenac metabolism in dogs identified an ester derivative that is excreted through the bile and hydrolyzed in the duodenum. frontiersin.org This highlights the importance of developing analytical methods capable of simultaneously measuring the ester prodrug and the released diclofenac in various biological compartments to fully understand its disposition. Sample preparation for urine may require a hydrolysis step, for example by heating with sodium hydroxide (B78521), to measure total diclofenac (conjugated and unconjugated). scribd.com

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the separation and quantification of this compound and its parent drug, diclofenac. The lipophilic nature of the ester results in a longer retention time compared to the more polar diclofenac, facilitating their separation on a reversed-phase column.